
Methyl 2-(1,3-dioxoisoindol-2-yl)-4,5,6,7-tetrahydroisoindole-1-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 2-(1,3-dioxoisoindol-2-yl)-4,5,6,7-tetrahydroisoindole-1-carboxylate is a complex organic compound belonging to the class of isoindoline derivatives
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-(1,3-dioxoisoindol-2-yl)-4,5,6,7-tetrahydroisoindole-1-carboxylate typically involves multi-step organic reactions. One common method includes the condensation of an aromatic primary amine with a maleic anhydride derivative, followed by cyclization and esterification reactions. The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure high yield and purity.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions for temperature, pressure, and catalyst concentration. The use of continuous flow reactors can also enhance the efficiency and scalability of the synthesis process.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace specific functional groups within the molecule.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted isoindoline derivatives.
Wissenschaftliche Forschungsanwendungen
Methyl 2-(1,3-dioxoisoindol-2-yl)-4,5,6,7-tetrahydroisoindole-1-carboxylate has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific functional properties.
Wirkmechanismus
The mechanism of action of Methyl 2-(1,3-dioxoisoindol-2-yl)-4,5,6,7-tetrahydroisoindole-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate biochemical pathways by binding to active sites or altering the conformation of target proteins, leading to changes in cellular functions. Detailed studies on its molecular targets and pathways are essential to fully understand its effects.
Vergleich Mit ähnlichen Verbindungen
- Methyl 2-(1,3-dioxoisoindol-2-yl)-3-hydroxypropanoate
- Methyl 2-(1-methyl-3-oxoisoindolin-1-yl)acetate
Comparison: Methyl 2-(1,3-dioxoisoindol-2-yl)-4,5,6,7-tetrahydroisoindole-1-carboxylate is unique due to its tetrahydroisoindole ring, which imparts distinct chemical and biological properties compared to other isoindoline derivatives. Its structural complexity and potential for diverse functionalization make it a valuable compound for various applications.
Eigenschaften
Molekularformel |
C18H16N2O4 |
|---|---|
Molekulargewicht |
324.3 g/mol |
IUPAC-Name |
methyl 2-(1,3-dioxoisoindol-2-yl)-4,5,6,7-tetrahydroisoindole-1-carboxylate |
InChI |
InChI=1S/C18H16N2O4/c1-24-18(23)15-12-7-3-2-6-11(12)10-19(15)20-16(21)13-8-4-5-9-14(13)17(20)22/h4-5,8-10H,2-3,6-7H2,1H3 |
InChI-Schlüssel |
GDCADIIOMOKCEL-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)C1=C2CCCCC2=CN1N3C(=O)C4=CC=CC=C4C3=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



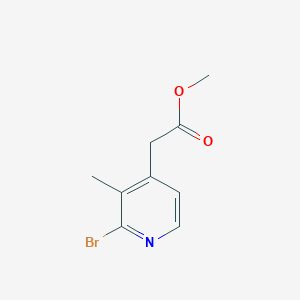
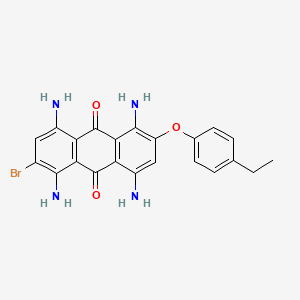
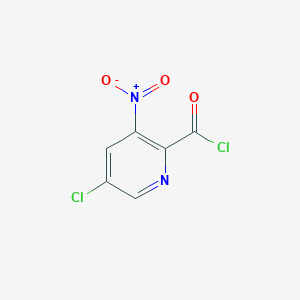
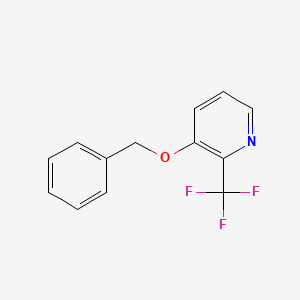
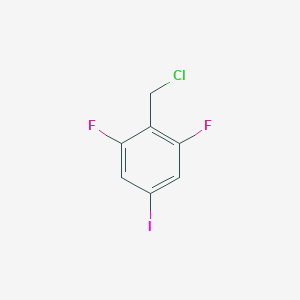
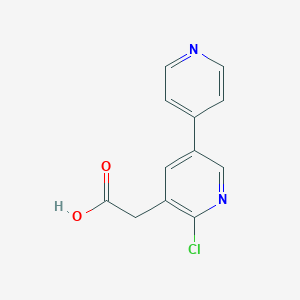
![trimethoxy-[2-[2-(2-methoxyoxetan-2-yl)oxetan-2-yl]oxetan-2-yl]silane](/img/structure/B13123176.png)

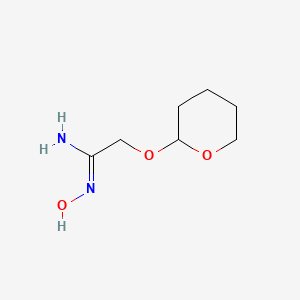
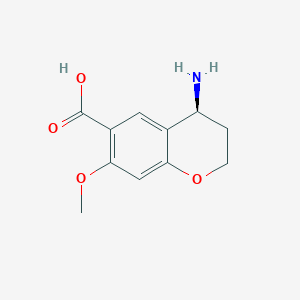
![[4-[(R)-(3-methyl-5-oxo-1,2-dihydropyrazol-4-yl)-[(4S)-3-methyl-5-oxo-1,4-dihydropyrazol-4-yl]methyl]phenyl] 4-methoxybenzoate](/img/structure/B13123208.png)
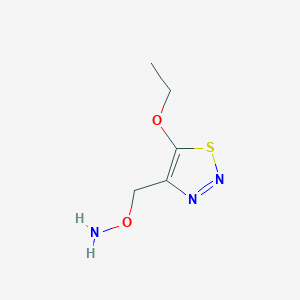
![3-(Hydrazinylmethyl)pyrazolo[1,5-a]pyridine](/img/structure/B13123211.png)
